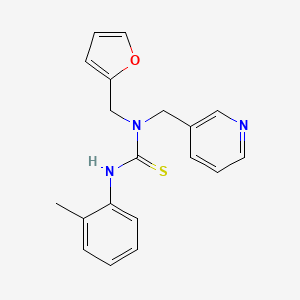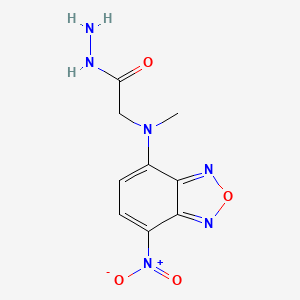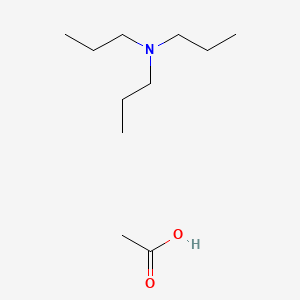
L-Hexanoilcarnitina
Descripción general
Descripción
Synthesis Analysis
The synthesis of L-Hexanoylcarnitine involves the esterification of L-carnitine with hexanoic acid. This process can be viewed as part of the broader metabolic pathway involving carnitine and its role in fatty acid transport and oxidation within cells. Carnitine itself is synthesized endogenously from the amino acids lysine and methionine or obtained from dietary sources. The esterification to form L-Hexanoylcarnitine is a critical step for the transport of medium-chain fatty acids into the mitochondria for energy production (Reuter & Evans, 2012).
Aplicaciones Científicas De Investigación
Estudios de Pérdida de Peso
La L-Hexanoilcarnitina se ha identificado en estudios relacionados con la pérdida de peso. En un estudio donde sujetos con sobrepeso consumieron una dieta baja en calorías, se observó que hubo un aumento significativo en los niveles de acilcarnitina, incluida la hexanoilcarnitina . Este aumento se asoció con una disminución del área de grasa visceral y un aumento de los ácidos grasos libres . Esto sugiere que la this compound podría desempeñar un papel en la regulación metabólica durante la pérdida de peso .
Investigación sobre la Diabetes
La investigación ha explorado diferentes longitudes de cadena de acilcarnitinas, incluida la this compound, como biomarcadores para el diagnóstico temprano de la cardiomiopatía diabética (DCM) . En un estudio que involucró a pacientes con diabetes mellitus tipo 2 y pacientes con DCM, se encontró que ciertas acilcarnitinas estaban positivamente correlacionadas con el riesgo de DCM . Esto indica que la this compound podría usarse potencialmente como biomarcador en la investigación sobre la diabetes .
Enfermedad Cardiovascular
La this compound también se está estudiando en relación con la enfermedad cardiovascular (ECV). En un estudio, se utilizó el análisis factorial para obtener razones de probabilidad de los factores extraídos de los 25 metabolitos de acilcarnitina y sus intervalos de confianza del 95% para la ECV . Esto sugiere que la this compound podría estar involucrada en los procesos metabólicos relacionados con la ECV .
Metabolismo de Lípidos
La this compound es un producto intermedio de la oxidación de ácidos grasos y se informa que está estrechamente asociado con el metabolismo de lípidos . En un estudio, se encontró que la suplementación con miristilcarnitina (C14), un tipo de acilcarnitina, condujo a un aumento de la deposición de lípidos en los cardiomiocitos . Esto sugiere que la this compound podría desempeñar un papel en el metabolismo de lípidos y el desarrollo de afecciones como la lipotoxicidad miocárdica .
Estudios Celulares
En estudios celulares, la this compound se ha utilizado para explorar los efectos de las acilcarnitinas en los cardiomiocitos . En un estudio, se encontró que la suplementación con C14 condujo a hipertrofia de cardiomiocitos, remodelación fibrótica y aumento de la apoptosis . Esto sugiere que la this compound podría usarse en estudios celulares para comprender los efectos de las acilcarnitinas en las células .
Metabolómica
La this compound también se utiliza en metabolómica, un campo que implica el estudio de procesos químicos que involucran metabolitos . En un estudio, se utilizaron técnicas metabolómicas para analizar la respuesta a una intervención dietética, y se encontró que hubo un aumento significativo en los niveles de acilcarnitina, incluida la hexanoilcarnitina . Esto sugiere que la this compound podría usarse en metabolómica para comprender los efectos de la dieta en la regulación metabólica .
Mecanismo De Acción
Target of Action
L-Hexanoylcarnitine is an acylcarnitine, a class of compounds that play a crucial role in energy production and intermediary metabolism in the organism . The primary targets of L-Hexanoylcarnitine are the mitochondria, where it is involved in fatty acid metabolism .
Mode of Action
L-Hexanoylcarnitine interacts with its targets, the mitochondria, by participating in the transport of fatty acids from the cytosol into the mitochondria, a process essential for fatty acid metabolism . This interaction results in the production of energy in the form of ATP .
Biochemical Pathways
L-Hexanoylcarnitine is involved in the fatty acid oxidation pathway. It is a medium-chain acylcarnitine, and its presence is indicative of the metabolism of medium-chain fatty acids . Disturbances in this pathway can lead to the production and excretion of unusual acylcarnitines, which can be indicative of metabolic disorders .
Pharmacokinetics
The pharmacokinetics of L-Hexanoylcarnitine involve its absorption, distribution, metabolism, and excretion (ADME). A mutation in the gene coding for carnitine-acylcarnitine translocase or the OCTN2 transporter can cause a carnitine deficiency that results in poor intestinal absorption of dietary L-carnitine, its impaired reabsorption by the kidney, and consequently, increased urinary loss of L-carnitine .
Result of Action
The action of L-Hexanoylcarnitine results in the production of energy through the metabolism of fatty acids. In cases of metabolic disorders such as medium-chain acyl-coa dehydrogenase deficiency, l-hexanoylcarnitine can be found in the urine . This indicates a disruption in normal fatty acid metabolism.
Action Environment
The action of L-Hexanoylcarnitine can be influenced by various environmental factors. For instance, dietary restrictions can lead to a lower intake of L-carnitine, affecting its levels in the body . Additionally, certain drugs and medical procedures, such as dialysis, can also affect the levels of L-carnitine and acylcarnitines in the body .
Safety and Hazards
Propiedades
IUPAC Name |
(3R)-3-hexanoyloxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4/h11H,5-10H2,1-4H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPRQWTYSNDTEA-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315275 | |
| Record name | Hexanoyl-L-carnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22671-29-0 | |
| Record name | Hexanoyl-L-carnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22671-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanoyl-L-carnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The study mentions L-Hexanoylcarnitine as a biomarker for hyperlipidemia. What is the significance of its presence in higher levels in hyperlipidemic patients?
A1: While the study [] primarily focuses on the effects of Tinospora cordifolia juice, the detection of elevated L-Hexanoylcarnitine in hyperlipidemic patients offers a glimpse into potential metabolic disturbances. Acylcarnitines, including L-Hexanoylcarnitine, play a crucial role in fatty acid oxidation. Their increased presence in urine could suggest an imbalance in lipid metabolism, possibly due to inefficient breakdown of fatty acids within the mitochondria []. This impaired metabolic process could contribute to the elevated lipid levels observed in hyperlipidemia. Further research is needed to confirm this link and explore the specific mechanisms involved.
Q2: The study observed a decrease in urinary L-Hexanoylcarnitine levels after treatment with Tinospora cordifolia juice. Does this suggest a potential therapeutic benefit of targeting L-Hexanoylcarnitine levels in managing hyperlipidemia?
A2: The observed decrease in L-Hexanoylcarnitine levels following Tinospora cordifolia juice administration is interesting [], but it's crucial to avoid premature conclusions. The reduction in L-Hexanoylcarnitine might be a consequence of the juice's overall lipid-lowering effects, mediated through PPAR-α activation, rather than a direct effect on L-Hexanoylcarnitine metabolism itself. More targeted research is necessary to determine whether directly influencing L-Hexanoylcarnitine levels could offer therapeutic benefits in managing hyperlipidemia.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-Methoxyanilino)-2-oxoethyl]-2-benzofuro[3,2-b]pyrrolecarboxylic acid methyl ester](/img/structure/B1230576.png)
![5-(3,4-dimethoxyphenyl)-N-[1-[(2-methylphenyl)methyl]-4-pyrazolyl]-3-isoxazolecarboxamide](/img/structure/B1230577.png)
![8-(2-propoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B1230581.png)

![6-[(4-Chloroanilino)methylidene]-3-prop-2-enoxy-1-cyclohexa-2,4-dienone](/img/structure/B1230583.png)



![N-[(3-hydroxyanilino)-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1230589.png)
![4-[[2-[(1,1-Dioxo-3-thiolanyl)amino]-2-oxoethyl]thio]-2,5-dimethyl-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1230590.png)



![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B1230600.png)